(2S)-2-(2-methoxypropan-2-yl)pyrrolidine

Asymmetric Synthesis Chiral Auxiliary Diastereoselectivity

(2S)-2-(2-Methoxypropan-2-yl)pyrrolidine, also designated as (S)-2-(2-methoxypropan-2-yl)pyrrolidine or (S)-2-(1-methoxy-1-methylethyl)pyrrolidine, is a chiral, non‑racemic pyrrolidine derivative. With the molecular formula C₈H₁₇NO, a molecular weight of 143.23 g/mol, and a defined (2S) stereocenter, it serves as a versatile chiral building block and auxiliary in asymmetric organic synthesis.

Molecular Formula C8H17NO
Molecular Weight 143.23 g/mol
CAS No. 118971-00-9
Cat. No. B176979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2-(2-methoxypropan-2-yl)pyrrolidine
CAS118971-00-9
Molecular FormulaC8H17NO
Molecular Weight143.23 g/mol
Structural Identifiers
SMILESCC(C)(C1CCCN1)OC
InChIInChI=1S/C8H17NO/c1-8(2,10-3)7-5-4-6-9-7/h7,9H,4-6H2,1-3H3/t7-/m0/s1
InChIKeyZPGUMFCNPREQSF-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2S)-2-(2-Methoxypropan-2-yl)pyrrolidine (CAS 118971-00-9): Chiral Pyrrolidine Building Block for Asymmetric Synthesis


(2S)-2-(2-Methoxypropan-2-yl)pyrrolidine, also designated as (S)-2-(2-methoxypropan-2-yl)pyrrolidine or (S)-2-(1-methoxy-1-methylethyl)pyrrolidine, is a chiral, non‑racemic pyrrolidine derivative . With the molecular formula C₈H₁₇NO, a molecular weight of 143.23 g/mol, and a defined (2S) stereocenter, it serves as a versatile chiral building block and auxiliary in asymmetric organic synthesis . Its structural features include a five‑membered nitrogen heterocycle and a sterically hindered, non‑coordinating 2‑methoxypropan‑2‑yl substituent, which differentiates it from related proline‑derived auxiliaries and enables predictable stereochemical control [1].

Stereochemical control

Defined (2S) enantiomer for predictable asymmetric induction

Non-coordinating auxiliary

Methoxy substituent avoids competing ligand effects

Enantiopurity essential

Requires verified >99% ee to maintain literature selectivity

Why Generic Pyrrolidine Analogs Cannot Substitute for (2S)-2-(2-Methoxypropan-2-yl)pyrrolidine


Although the pyrrolidine core is common to many chiral auxiliaries and building blocks, the specific substitution pattern and absolute stereochemistry of (2S)-2-(2-methoxypropan-2-yl)pyrrolidine confer distinct steric and electronic properties that are not interchangeable with other in‑class compounds [1]. For instance, replacing the methoxy group with a hydroxy group (as in the (S)-prolinol‑derived analog) reverses the facial selectivity of enolate alkylations and substantially reduces diastereoselectivity, while switching to the (R)-enantiomer or using achiral 2‑(2‑methoxypropan‑2‑yl)pyrrolidine yields opposite stereochemical outcomes . Furthermore, simpler chiral auxiliaries such as O‑methyl‑L‑prolinol lack the steric bulk of the 2‑methoxypropan‑2‑yl group, resulting in diminished stereocontrol . The quantitative evidence presented below demonstrates that these differences are not merely theoretical—they translate into measurable, meaningful disparities in reaction selectivity and product purity, directly impacting procurement decisions for asymmetric synthesis applications.

Hydroxy analog (1a)
May reverse facial selectivity and substantially lower diastereomeric ratio; methoxy-to‑hydroxy swap alters enolate conformation.
(R)-enantiomer or racemate
Opposite absolute configuration leads to opposite stereochemical outcome; racemate provides no stereocontrol.
O‑Methyl‑L‑prolinol
Lacks the steric bulk of the 2‑methoxypropan‑2‑yl group; diminished diastereocontrol is expected.

Quantitative Differentiation Evidence for (2S)-2-(2-Methoxypropan-2-yl)pyrrolidine


Enolate Alkylation Diastereoselectivity: Head‑to‑Head Comparison with Hydroxy Analog 1a

In a direct comparative study under identical alkylation conditions, the propanoylamide of (2S)-2-(2-methoxypropan-2-yl)pyrrolidine (auxiliary 1b) provided benzylated products with a diastereomeric ratio (dr) of 99:1 when Cp₂ZrCl₂ was employed as an enolate‑coordinating agent [1]. By contrast, the corresponding propanoylamide of the hydroxy analog (S)-2-(pyrrolidin-2-yl)propan-2-ol (auxiliary 1a) induced opposite facial selectivity—yielding the (R)-configuration at the new stereocenter—and did not achieve a dr exceeding 99:1 even under optimized conditions [2]. This reversal of selectivity and superior diastereocontrol are direct consequences of the non‑coordinating methoxy group in 1b, which alters the conformation of the enolate intermediate.

Alkylation Diastereoselectivity
Head-to-head
dr 99:1 with (2S)-auxiliary 1b vs. lower dr and opposite facial selectivity with hydroxy analog 1a (Zr-mediated conditions).
Supports predictable stereochemical control
Result reported under specific enolate conditions; confirm with own substrate.
Asymmetric Synthesis Chiral Auxiliary Diastereoselectivity

Enantiomeric Purity of the Auxiliary: >99% ee

The propanoylated derivative of (2S)-2-(2-methoxypropan-2-yl)pyrrolidine (2b) was prepared with an enantiomeric excess (ee) exceeding 99%, as determined by GC analysis of the corresponding (R)- and (S)-MTPA amides [1]. This level of enantiopurity is essential for its function as a chiral auxiliary, as any contamination by the (R)-enantiomer would directly compromise the diastereoselectivity of subsequent alkylations [2]. Commercial vendors typically supply the free amine with a minimum purity of 95% , underscoring the importance of verifying enantiomeric purity for critical applications.

Enantiomeric Purity
Reported
>99% ee for propanoylated derivative (2b) by chiral GC of MTPA amides.
Enantiopurity critical for reliable stereochemical induction
Confirm ee upon receipt; racemate or wrong enantiomer invalidates literature selectivity.
Chiral Purity Quality Control Asymmetric Synthesis

Predicted Physicochemical Properties vs. Related Chiral Auxiliaries

Predicted physicochemical parameters for (2S)-2-(2-methoxypropan-2-yl)pyrrolidine include a boiling point of 173.5 ± 13.0 °C at 760 mmHg, a density of 0.9 ± 0.1 g/cm³, and an ACD/LogP of 0.66 . In contrast, the (R)-enantiomer exhibits identical predicted properties, but the achiral 2-(2-methoxypropan-2-yl)pyrrolidine (CAS 160142-25-6) shows a slightly higher XLogP3‑AA value of 0.8 [1]. Compared with O‑methyl‑L‑prolinol (MW 115.14, LogP ~0.5), the target compound possesses greater lipophilicity and molecular weight, which may influence solubility and membrane permeability in medicinal chemistry applications .

Predicted Physicochemical Properties
Data to verify
LogP 0.66 (ACD/Labs), MW 143.23 vs. O‑methyl‑L‑prolinol (LogP ~0.5, MW 115.14).
Context-dependent; may support solubility screening
Computed values; experimental LogP and solubility not reported.
Physicochemical Properties Drug Design Solubility

Commercial Purity Specifications vs. Racemic and (R)-Enantiomer Counterparts

Commercial vendors routinely supply (2S)-2-(2-methoxypropan-2-yl)pyrrolidine with a minimum purity of 95% or 98% . The (R)-enantiomer (CAS 1212111-83-5) is also available at similar purities, but the achiral 2-(2-methoxypropan-2-yl)pyrrolidine (CAS 160142-25-6) is typically offered at 97% purity . Critically, the (2S)-enantiomer is the only form that has been quantitatively validated in the literature for achieving the 99:1 diastereoselectivity described above [1]. Procurement of the incorrect enantiomer or a racemic mixture would not only fail to reproduce this performance but could also lead to opposite stereochemical outcomes.

Commercial Purity & Identity
Specification review
(2S)-enantiomer supplied at ≥95% purity; achiral analog and (R)-enantiomer also commercially available.
Stereochemical identity must be verified prior to use
Only the (2S)-form is validated for reported dr 99:1; wrong enantiomer undermines performance.
Procurement Quality Assurance Chiral Purity

Optimal Application Scenarios for (2S)-2-(2-Methoxypropan-2-yl)pyrrolidine


Asymmetric α‑Alkylation of Carboxylic Acid Derivatives

When (2S)-2-(2-methoxypropan-2-yl)pyrrolidine is employed as a chiral auxiliary in the form of its propanoylamide, enolate alkylation with benzyl bromide or n‑butyl iodide proceeds with a diastereomeric ratio of up to 99:1 when Cp₂ZrCl₂ is used as an additive [1]. This level of stereocontrol is superior to that observed with the corresponding hydroxy analog 1a and is essential for the preparation of enantiomerically enriched α‑branched carboxylic acids after auxiliary removal [2].

Synthesis of Chiral Phosphates via Phosphoramidate Intermediates

The (2S)-2-(2-methoxypropan-2-yl)pyrrolidine moiety has been incorporated into bis(2,4‑dichlorophenyl) phosphoramidates as a chiral auxiliary for the enantioselective synthesis of phosphate triesters, achieving enantiomeric excesses of 87–92% [3]. This application highlights the compound's utility beyond simple alkylation, extending to the stereocontrolled construction of phosphorus‑containing molecules relevant to medicinal and agrochemical chemistry.

Chiral Building Block for Medicinal Chemistry and Natural Product Synthesis

Owing to its defined (2S) stereochemistry and the steric influence of the 2‑methoxypropan‑2‑yl group, the compound serves as a versatile chiral building block for the synthesis of complex bioactive molecules, including alkaloids and pharmaceutical intermediates . Its use as a chiral auxiliary has been demonstrated in the synthesis of insect pheromones and other natural products, where high stereochemical fidelity is paramount [4].

Quality Control and Enantiopurity Verification

Given that the propanoylated auxiliary exhibits >99% ee [5], procurement of the free amine with verified enantiomeric purity is critical. Laboratories engaged in asymmetric synthesis should employ the (2S)-enantiomer exclusively, as any contamination by the (R)-enantiomer or use of the racemate would compromise diastereoselectivity and yield opposite stereochemical outcomes .

Application
Selection Property
Validation Focus
Asymmetric α-alkylation
Steric bulk and non-coordinating methoxy substituent
Diastereoselectivity under metal-mediated enolate conditions
Chiral phosphate synthesis
Chiral auxiliary for phosphoramidate intermediates
Enantiomeric excess of phosphate triester products
Chiral building block for complex molecules
Defined (2S) stereocenter with steric influence
Stereochemical fidelity in multi-step synthesis
Enantiopurity verification
Enantiomeric purity documented in literature
Enantiomeric excess by chiral analytical method

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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